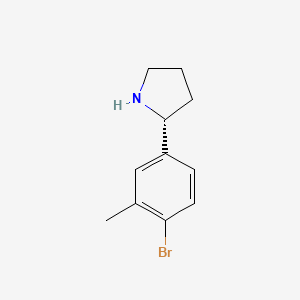
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of piperidine with a halogenated pyridine carboxylic acid under palladium catalysis.
Reductive Amination: This method involves the reaction of pyridine-3-carboxylic acid with a piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Biological Studies: It can be used as a probe to study the interaction of piperidine and pyridine derivatives with biological macromolecules.
Industry:
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2-carboxylic acid
- Pyridine-4-carboxylic acid
- 2-Piperidylpyridine
Comparison:
- Pyridine-2-carboxylic acid and Pyridine-4-carboxylic acid differ in the position of the carboxylic acid group on the pyridine ring, which affects their reactivity and interaction with biological targets.
- 2-Piperidylpyridine lacks the carboxylic acid group, which reduces its ability to form hydrogen bonds and interact with enzymes compared to 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
6-[(2S)-piperidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
RZJLEDUQUYLGTF-VIFPVBQESA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)C2=NC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)




![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)



![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)


![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)

